Methyl 2-(3-ethyl-5-mercapto-4h-1,2,4-triazol-4-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate is a chemical compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied for their potential applications in various fields such as medicine, agriculture, and materials science. The presence of the triazole ring and the mercapto group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate. The reaction is carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic substitution reaction . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as ethanol or methanol for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to obtain high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can undergo reduction reactions under specific conditions.
Substitution: The ester group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Reduced triazole derivatives.
Substitution: Amides, alcohols, or other ester derivatives.
Scientific Research Applications
Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anticancer and antiviral agent.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound can inhibit the growth of bacteria and fungi by interfering with their cell wall synthesis or metabolic pathways.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific enzymes or signaling pathways involved in cell proliferation.
Antiviral Activity: The compound can inhibit viral replication by targeting viral enzymes or interfering with the viral life cycle.
Comparison with Similar Compounds
Methyl 2-(3-ethyl-5-mercapto-4H-1,2,4-triazol-4-yl)acetate can be compared with other similar compounds such as:
4-Methyl-4H-1,2,4-triazole-3-thiol: Similar structure but lacks the ester group, which affects its reactivity and applications.
3-Mercapto-4-methyl-4H-1,2,4-triazole: Another similar compound with a mercapto group, used in different applications.
The uniqueness of this compound lies in its combination of the triazole ring, mercapto group, and ester functionality, which provides a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C7H11N3O2S |
---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
methyl 2-(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)acetate |
InChI |
InChI=1S/C7H11N3O2S/c1-3-5-8-9-7(13)10(5)4-6(11)12-2/h3-4H2,1-2H3,(H,9,13) |
InChI Key |
VQYJKPZMOWTBGA-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NNC(=S)N1CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.